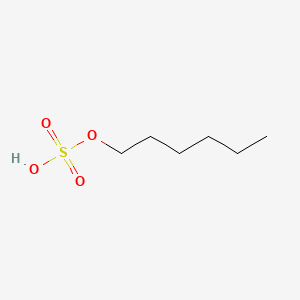
hexyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hexyl hydrogen sulfate is an organic compound that belongs to the class of sulfates. It is characterized by the presence of a hexyl group attached to a sulfate moiety. This compound is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
hexyl hydrogen sulfate can be synthesized through the reaction of hexanol with sulfuric acid. The reaction typically involves the following steps:
Hexanol Reaction: Hexanol is reacted with sulfuric acid under controlled conditions to form monohexyl sulfate.
Reaction Conditions: The reaction is usually carried out at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then neutralized and purified to obtain the final product.
Industrial Production Methods
In industrial settings, monohexyl sulfate is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the use of catalysts to speed up the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
hexyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexyl sulfonic acid.
Reduction: Reduction reactions can convert it back to hexanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under mild conditions.
Major Products
Oxidation: Hexyl sulfonic acid.
Reduction: Hexanol.
Substitution: Various substituted hexyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
hexyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
hexyl hydrogen sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Monoethyl sulfate
- Monobutyl sulfate
- Monooctyl sulfate
Comparison
hexyl hydrogen sulfate is unique due to its intermediate chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it more versatile compared to shorter-chain sulfates like monoethyl sulfate, which are more hydrophilic, and longer-chain sulfates like monooctyl sulfate, which are more hydrophobic.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it an important compound for research and industrial purposes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential in different domains.
Propriétés
Numéro CAS |
3233-49-6 |
|---|---|
Formule moléculaire |
C6H14O4S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
hexyl hydrogen sulfate |
InChI |
InChI=1S/C6H14O4S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
Clé InChI |
IDUWTCGPAPTSFB-UHFFFAOYSA-N |
SMILES |
CCCCCCOS(=O)(=O)O |
SMILES canonique |
CCCCCCOS(=O)(=O)O |
Synonymes |
sodium hexyl sulfate sulfuric acid monohexyl este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



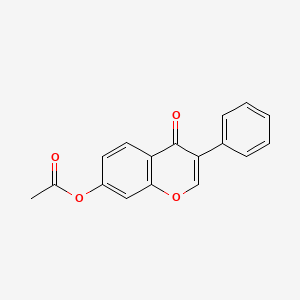

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
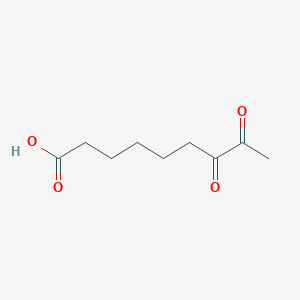
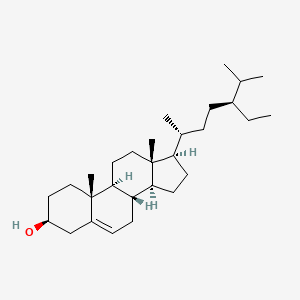
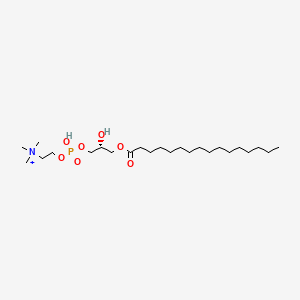

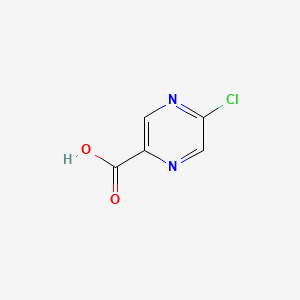
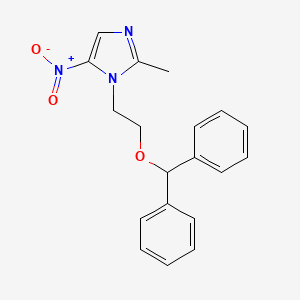
![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)

![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)
